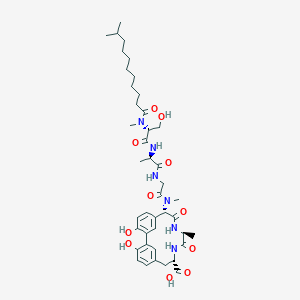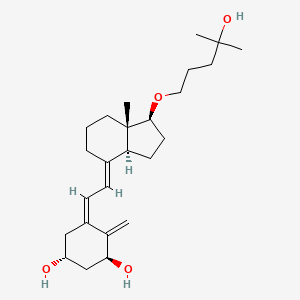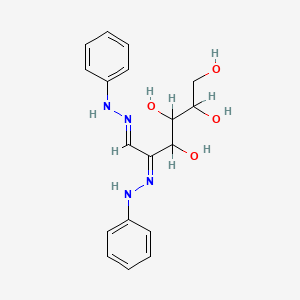
Drimane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drimane is a bicyclic sesquiterpene characterized by a distinctive 6/6 bicyclic skeleton comprising the A and B rings. It is the parent structure of many natural products with various biological activities. This compound-type sesquiterpenoids are commonly found in fungi and plants, and they exhibit significant biological activities, such as antifeedant properties against herbivorous insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Drimane can be synthesized through various methods. One common approach involves the cyclization of farnesyl pyrophosphate into drimenyl pyrophosphate, followed by dephosphorylation to produce drimenol. This process is catalyzed by drimenol synthases, which belong to the haloacid dehalogenase-like hydrolase superfamily .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of this compound-type sesquiterpenoids from natural sources such as plants and fungi. The extraction process may include solvent extraction, distillation, and chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Drimane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, drimenol can be oxidized to produce drimenone, and further reactions can lead to the formation of this compound derivatives with different functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize drimenol to drimenone.
Reduction: Reducing agents like sodium borohydride can be employed to reduce drimenone back to drimenol.
Major Products Formed: The major products formed from these reactions include drimenol, drimenone, and various this compound derivatives with functional groups such as hydroxyl, ketone, and ester groups .
Scientific Research Applications
Drimane and its derivatives have a wide range of scientific research applications:
Chemistry: this compound-type sesquiterpenoids are used as building blocks in the synthesis of complex organic molecules.
Biology: this compound derivatives exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties.
Industry: this compound-type sesquiterpenoids are used in the fragrance and flavor industry due to their pleasant aroma and taste.
Mechanism of Action
The mechanism of action of drimane and its derivatives involves interactions with various molecular targets and pathways. For example, drimenol exhibits broad-spectrum antifungal activity by causing rupture of the fungal cell wall and membrane. It targets specific genes and pathways in fungi, including the Crk1 kinase-associated gene products .
Comparison with Similar Compounds
Polygodial: A drimane-type sesquiterpenoid found in several plants, known for its antifeedant and antifungal properties.
Sporulositols: A unique class of drimanic mannitol derivatives isolated from marine-derived fungi.
Homothis compound: A sesquiterpenoid with a similar structure to this compound, used in the synthesis of biologically active compounds.
Uniqueness of this compound: this compound is unique due to its distinctive 6/6 bicyclic skeleton and its wide range of biological activities. Its derivatives exhibit diverse pharmacological properties, making it a valuable compound in various fields of scientific research and industry .
Properties
Molecular Formula |
C15H28 |
|---|---|
Molecular Weight |
208.38 g/mol |
IUPAC Name |
(1S,2S,4aS,8aR)-1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3/t11-,12-,13-,15+/m0/s1 |
InChI Key |
CVRSZZJUWRLRDE-PWNZVWSESA-N |
SMILES |
CC1CCC2C(CCCC2(C1C)C)(C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@]([C@H]1C)(CCCC2(C)C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C1C)C)(C)C |
Synonyms |
drimane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)


![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)
![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)




![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)
![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate](/img/structure/B1240723.png)

